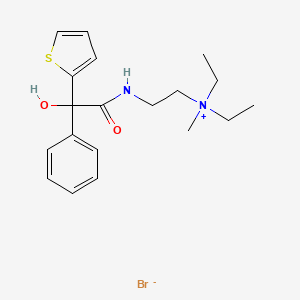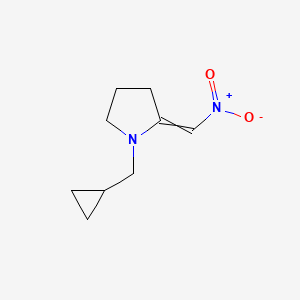
1-(Cyclopropylmethyl)-2-(nitromethylene)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclopropylmethyl)-2-(nitromethylene)pyrrolidine is a compound of significant interest in organic chemistry due to its unique structure and reactivity. The compound features a cyclopropylmethyl group attached to a pyrrolidine ring, with a nitromethylene group at the 2-position. This combination of functional groups imparts distinct chemical properties, making it a valuable subject for research and industrial applications.
Preparation Methods
The synthesis of 1-(Cyclopropylmethyl)-2-(nitromethylene)pyrrolidine can be achieved through various synthetic routes. One common method involves the cyclopropylmethylation of pyrrolidine derivatives, followed by the introduction of the nitromethylene group. The reaction conditions typically include the use of strong bases and nucleophiles to facilitate the formation of the desired product. Industrial production methods may involve the use of flow microreactors to enhance efficiency and sustainability .
Chemical Reactions Analysis
1-(Cyclopropylmethyl)-2-(nitromethylene)pyrrolidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the conversion of the nitromethylene group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitromethylene group is replaced by other nucleophiles under appropriate conditions. Common reagents and conditions for these reactions include strong acids, bases, and various catalysts.
Scientific Research Applications
1-(Cyclopropylmethyl)-2-(nitromethylene)pyrrolidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1-(Cyclopropylmethyl)-2-(nitromethylene)pyrrolidine involves its interaction with various molecular targets and pathways. For example, in enzymatic reactions, the compound may undergo hydroxylation or amination, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical transformations, such as dehydration and coupling reactions, to produce the final products .
Comparison with Similar Compounds
1-(Cyclopropylmethyl)-2-(nitromethylene)pyrrolidine can be compared with other similar compounds, such as:
Spiropyrrolidines: These compounds also feature a pyrrolidine ring but with different substituents, leading to variations in reactivity and applications.
Pyrazolo[1,5-a]pyrimidines: These compounds have a similar “amino-nitro-amino” arrangement and are used in different contexts, such as heat-resistant explosives. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
60737-54-4 |
|---|---|
Molecular Formula |
C9H14N2O2 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
1-(cyclopropylmethyl)-2-(nitromethylidene)pyrrolidine |
InChI |
InChI=1S/C9H14N2O2/c12-11(13)7-9-2-1-5-10(9)6-8-3-4-8/h7-8H,1-6H2 |
InChI Key |
JGZSQTNMSGRPHP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=C[N+](=O)[O-])N(C1)CC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


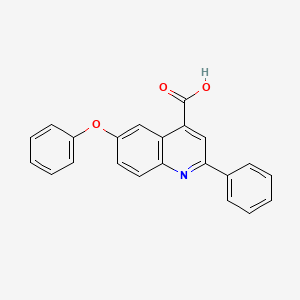
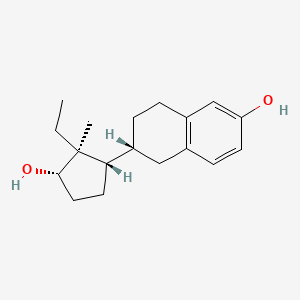
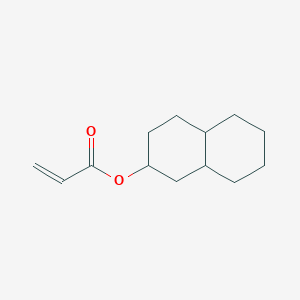


![N-[3-[(2,3-Dihydroxypropyl)amino]-4-methoxyphenyl]acetamide](/img/structure/B13755814.png)
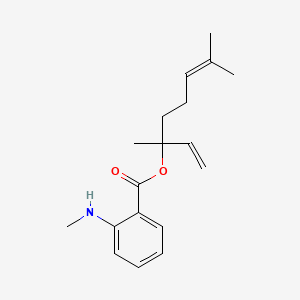
![Dimethyl-octadec-9-enyl-[3-(trimethylazaniumyl)propyl]azanium](/img/structure/B13755817.png)

![N-[(o-Nitrophenyl)thio]-L-serine](/img/structure/B13755835.png)
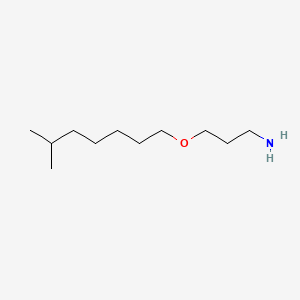
![2-[2-(1-Phenylpyrazol-4-yl)ethenyl]-1,3-bis(prop-2-enyl)imidazo[4,5-b]quinoxalin-3-ium;iodide](/img/structure/B13755845.png)

